7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-
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Overview
Description
“7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-” is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromomethyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 3,5-dimethylphenylmethyl group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Bromomethyl derivatives: Compounds with bromomethyl groups attached to various aromatic or heterocyclic systems.
Uniqueness
The unique combination of the thiazolopyrimidine core with the specific substituents (bromomethyl, 3,5-dimethylphenylmethyl, and ethyl groups) may confer distinct biological activities and chemical reactivity, differentiating it from other similar compounds.
Properties
CAS No. |
199852-48-7 |
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Molecular Formula |
C18H21BrN2OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(bromomethyl)-5-[(3,5-dimethylphenyl)methyl]-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H21BrN2OS/c1-4-15-16(8-13-6-11(2)5-12(3)7-13)21-14(9-19)10-23-18(21)20-17(15)22/h5-7,14H,4,8-10H2,1-3H3 |
InChI Key |
VXSQSHSYDFDUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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